1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine
Overview
Description
Synthesis Analysis
The synthetic route to prepare 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine involves several steps. Researchers have explored various methods, including cyclization reactions, reductive amination, and cyclopropanation strategies. Detailed synthetic protocols and yields can be found in the literature .
Molecular Structure Analysis
The molecular structure of 1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine consists of a cyclopropane ring attached to a pyridine ring. The cyclopropane ring introduces strain due to its three-membered structure, affecting the compound’s reactivity and stability. The pyridine moiety contributes to its aromatic character. Researchers have elucidated the compound’s structure using techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling .
Chemical Reactions Analysis
1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine participates in various chemical reactions. Notably, it can undergo nucleophilic substitution, oxidation, and ring-opening reactions. Researchers have investigated its behavior under different reaction conditions, providing insights into its reactivity and potential applications .
Physical And Chemical Properties Analysis
- Chemical Properties :
Scientific Research Applications
Heterocyclic Amines in Cancer Research
- Nutritional Aspects of Breast Cancer: Heterocyclic amines (HAs) from cooked meats have been implicated in breast cancer through epidemiologic and experimental evidence. These compounds, including PhIP, formed in meats through cooking, are considered potential etiologic agents in human breast cancer due to their formation of DNA adducts in the mammary gland after metabolic activation (Snyderwine, 1994).
Chemical Synthesis and Reactivity
- Arylmethylidenefuranones Reactivity: The reactions of arylmethylidene derivatives with C-, N-, N,N-, and N,O-nucleophilic agents produce a wide range of compounds, indicating the versatility of heterocyclic compounds in chemical synthesis (Kamneva et al., 2018).
Biogenic Amines in Foods
- Biogenic Amines Analysis in Foods: Biogenic amines (BAs) in foods are important due to their implications in food safety. Analytical methods, including HPLC, are used for their detection, highlighting the role of heterocyclic amines in food science and public health (Önal, 2007).
Antioxidant Activity and Toxicity
- Protective Effects Against Molecular Toxicity: The protective effects of antioxidants against the toxicity induced by monocyclic aromatic amines, such as 3,5-dimethylaminophenol, underline the potential for studying the interaction between heterocyclic compounds and antioxidants in mitigating carcinogenic effects (Erkekoğlu et al., 2015).
Environmental and Biological Degradation
- Catabolism of Biogenic Amines: The study of Pseudomonas species degrading biogenic amines offers insights into the biotechnological applications of microbes in eliminating harmful amines from the environment, showcasing the intersection of microbiology and environmental science (Luengo & Olivera, 2020).
Safety And Hazards
properties
IUPAC Name |
1-(3,5-dimethylpyridin-2-yl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-5-8(2)9(12-6-7)10(11)3-4-10/h5-6H,3-4,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKDYOADAUZFIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C2(CC2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylpyridin-2-yl)cyclopropan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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